Cas no 732293-24-2 (N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide)

N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide is a sulfonamide-based organic compound featuring a cyclohexylmethyl moiety and a phenylvinylsulfonamido benzamide structure. This compound is of interest in medicinal chemistry and drug development due to its potential as a scaffold for designing enzyme inhibitors or receptor modulators. The presence of the sulfonamide group enhances binding affinity to biological targets, while the cyclohexylmethyl and phenylvinyl substituents contribute to lipophilicity and steric interactions. Its well-defined molecular architecture allows for precise structural modifications, making it a versatile intermediate in synthetic applications. The compound’s stability and synthetic accessibility further support its utility in research-focused contexts.
N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide structure
732293-24-2 structure
Product Name:N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide
CAS No:732293-24-2
MF:C22H26N2O3S
MW:398.518444538116
CID:5942744
PubChem ID:2416973
Update Time:2025-06-10

N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide Chemical and Physical Properties

Names and Identifiers

    • Z32003295
    • N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide
    • EN300-26586241
    • 732293-24-2
    • Inchi: 1S/C22H26N2O3S/c25-22(23-17-19-9-5-2-6-10-19)20-11-13-21(14-12-20)24-28(26,27)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-16,19,24H,2,5-6,9-10,17H2,(H,23,25)/b16-15+
    • InChI Key: NTPSZSWXMBNGOK-FOCLMDBBSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NC1C=CC(=CC=1)C(NCC1CCCCC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 398.16641387g/mol
  • Monoisotopic Mass: 398.16641387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 606
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 83.6Ų

N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26586241-0.05g
N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide
732293-24-2 95.0%
0.05g
$212.0 2025-03-20

N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide Related Literature

Additional information on N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide

Comprehensive Overview of N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide (CAS No. 732293-24-2)

N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide, identified by its CAS number 732293-24-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of sulfonamide derivatives, which are widely recognized for their diverse biological activities. The unique structural features of this molecule, including the cyclohexylmethyl group and the phenylethenesulfonamido moiety, contribute to its potential applications in drug discovery and development.

In recent years, the scientific community has shown increasing interest in sulfonamide-based compounds due to their remarkable pharmacological properties. Researchers are particularly focused on exploring their potential as enzyme inhibitors, anti-inflammatory agents, and anticancer candidates. The presence of both amide and sulfonamide functional groups in N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide makes it an intriguing subject for structure-activity relationship studies.

The synthesis of CAS 732293-24-2 typically involves multi-step organic reactions, with careful consideration given to the introduction of the cyclohexylmethyl substituent and the formation of the sulfonamide linkage. Modern synthetic approaches often employ green chemistry principles to optimize yield and minimize environmental impact, reflecting the growing emphasis on sustainable practices in chemical research.

From a molecular perspective, the benzamide core of this compound provides a rigid planar structure that can interact with various biological targets, while the phenylethenesulfonamido group offers opportunities for π-π stacking interactions. These characteristics make N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide particularly interesting for computational chemistry studies and molecular docking simulations.

Current research trends indicate that compounds like 732293-24-2 are being investigated for their potential in addressing challenging medical conditions. The scientific literature contains numerous references to similar sulfonamide-containing molecules being evaluated for their selective target modulation capabilities. This aligns with the broader pharmaceutical industry's focus on developing precision medicines with improved efficacy and reduced side effects.

Analytical characterization of N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide typically involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods provide crucial information about the compound's purity, stereochemistry, and three-dimensional conformation, which are essential for understanding its biological activity.

The stability profile of CAS 732293-24-2 under various conditions is an important consideration for its potential applications. Recent studies on similar compounds suggest that proper storage conditions, typically at controlled temperatures and protected from light, can maintain the integrity of such sulfonamide derivatives for extended periods.

In the context of drug discovery, the pharmacokinetic properties of N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide represent an active area of investigation. Researchers are particularly interested in understanding its metabolic stability, membrane permeability, and potential for drug-drug interactions, which are critical factors in the development of new therapeutic agents.

The growing interest in personalized medicine and targeted therapies has created new opportunities for compounds with specific structural features like 732293-24-2. Its molecular architecture suggests potential for selective interactions with certain biological targets, making it a candidate for further investigation in the development of novel treatment modalities.

From a commercial perspective, N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide is primarily of interest to research institutions and pharmaceutical companies engaged in medicinal chemistry programs. The compound's availability from specialty chemical suppliers and its use as a research tool or chemical intermediate contribute to its significance in scientific exploration.

Ongoing research continues to uncover new potential applications for sulfonamide-based compounds like CAS 732293-24-2. Recent publications have highlighted their possible roles in modulating various biological pathways, suggesting that these molecules may have broader therapeutic potential than previously recognized.

Quality control measures for N-(cyclohexylmethyl)-4-(2-phenylethenesulfonamido)benzamide typically involve rigorous analytical testing to ensure batch-to-batch consistency. This is particularly important for research applications where compound purity can significantly impact experimental outcomes.

The future research directions for 732293-24-2 and related compounds may include further exploration of their structure-activity relationships, optimization of their pharmacological profiles, and investigation of their potential in combination therapies. These efforts align with the broader goals of advancing scientific knowledge and developing new solutions for unmet medical needs.

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